

An In-Depth Technical Guide to 4-Benzyloxy-quinoline for Advanced Research

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Compound of Interest

Compound Name: 4-Benzyloxy-quinoline

CAS No.: 101273-58-9

Cat. No.: B034778

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This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of **4-Benzyloxy-quinoline**. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular and Physical Properties

4-Benzyloxy-quinoline is a heterocyclic aromatic compound featuring a quinoline core ether-linked to a benzyl group at the 4-position. This structure imparts a unique combination of rigidity from the quinoline scaffold and conformational flexibility from the benzyloxy side chain, making it an interesting candidate for molecular recognition studies in biological systems.

Key Identifiers and Physicochemical Data

A summary of the essential quantitative data for **4-Benzyloxy-quinoline** is presented below. These values are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

Property	Value	Source
CAS Number	101273-58-9	[1]
Molecular Formula	C ₁₆ H ₁₃ NO	[1]
Molecular Weight	235.28 g/mol	[1]
Appearance	Off-white to pale yellow solid (predicted)	-
Melting Point	Not reported, expected to be a solid at room temperature	-
Boiling Point	>300 °C (predicted)	-
Solubility	Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF, DMF). Insoluble in water.	-

Synthesis and Characterization: A Validated Workflow

The synthesis of **4-Benzyloxy-quinoline** is most reliably achieved via the Williamson ether synthesis. This classic S_N2 reaction offers high yields and operational simplicity, making it an ideal choice for laboratory-scale preparation. The proposed pathway involves the deprotonation of 4-hydroxyquinoline to form a nucleophilic quinolinoxide, which then displaces a benzyl halide.

Rationale for Synthetic Strategy

The selection of the Williamson ether synthesis is based on several key advantages:

- **High Efficiency:** This S_N2 reaction is known for its high conversion rates, especially when using a primary halide like benzyl bromide, which minimizes competing elimination reactions. [2][3]

- Accessible Precursors: Both 4-hydroxyquinoline and benzyl bromide are commercially available and relatively inexpensive starting materials.
- Favorable Conditions: The reaction proceeds under mild conditions, typically requiring a common base like potassium carbonate and a polar aprotic solvent such as DMF or acetonitrile.^[4]

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is designed as a self-validating system. Successful synthesis will be confirmed by comparing the analytical data of the product with the reference characterization data provided in the subsequent section.

Materials:

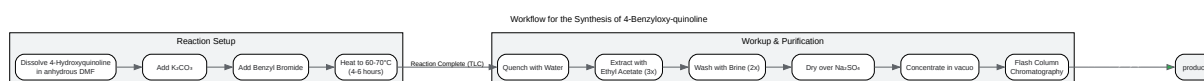
- 4-Hydroxyquinoline (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyquinoline (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.
- Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

- Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxyquinoline) is consumed.
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash twice with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **4-Benzyloxy-quinoline** as a pure solid.

Diagram of the Synthetic Workflow



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Caption: Synthetic workflow for **4-Benzyloxy-quinoline** via Williamson ether synthesis.

Characterization and Spectroscopic Data

Confirmation of the product's identity and purity is paramount. The following table provides predicted spectroscopic data for **4-Benzyloxy-quinoline**, which should be used as a benchmark for experimental results.

Technique	Predicted Data
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 8.75 (d, 1H, H-2), 8.15 (d, 1H, H-8), 7.80 (d, 1H, H-5), 7.65 (t, 1H, H-7), 7.45 (t, 1H, H-6), 7.50-7.30 (m, 5H, Ar-H benzyl), 6.80 (d, 1H, H-3), 5.30 (s, 2H, -CH ₂ -).
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 162.0 (C-4), 150.0 (C-2), 149.5 (C-8a), 136.0 (C-ipso benzyl), 130.0 (C-5), 129.0 (C-7), 128.8 (C-para benzyl), 128.5 (C-ortho benzyl), 127.8 (C-meta benzyl), 125.0 (C-4a), 122.0 (C-6), 120.0 (C-8), 101.0 (C-3), 70.5 (-CH ₂ -).
FT-IR (KBr, cm ⁻¹)	ν: 3050 (Ar C-H), 2920 (Aliphatic C-H), 1600, 1580, 1500 (C=C, C=N stretch), 1240 (Ar-O-C stretch), 1100 (C-O stretch), 750, 700 (Ar C-H bend).
Mass Spec. (EI)	m/z (%): 235 (M ⁺), 91 (100, [C ₇ H ₇] ⁺).

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and concentration.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for indications ranging from malaria to cancer.[\[10\]](#)[\[11\]](#) Derivatives of 4-alkoxyquinolines have shown promise as antimycobacterial and antimalarial agents.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) A particularly compelling application for **4-Benzyloxy-quinoline** lies in the study of drug metabolism, specifically as a probe for Cytochrome P450 (CYP) enzymes.

Use as a Fluorescent Probe for Cytochrome P450 Activity

Cytochrome P450 enzymes are the primary drivers of Phase I drug metabolism.[\[16\]](#)[\[17\]](#) Assessing the inductive or inhibitory potential of new chemical entities on CYP isoforms is a critical step in preclinical drug development. Benzyloxy-substituted heterocycles, such as 7-benzyloxyquinoline, are well-established fluorogenic substrates for these enzymes.[\[18\]](#)[\[19\]](#) The

enzymatic O-debenzylation of **4-Benzyloxy-quinoline** would yield the highly fluorescent 4-hydroxyquinoline, providing a direct and quantifiable measure of enzyme activity.

Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific CYP isoform using **4-Benzyloxy-quinoline** as the substrate.

Materials:

- Recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
- Potassium phosphate buffer (pH 7.4)
- **4-Benzyloxy-quinoline** (substrate)
- Test compound (potential inhibitor)
- Positive control inhibitor (e.g., Ketoconazole for CYP3A4)
- 96-well black microplates
- Fluorescence microplate reader

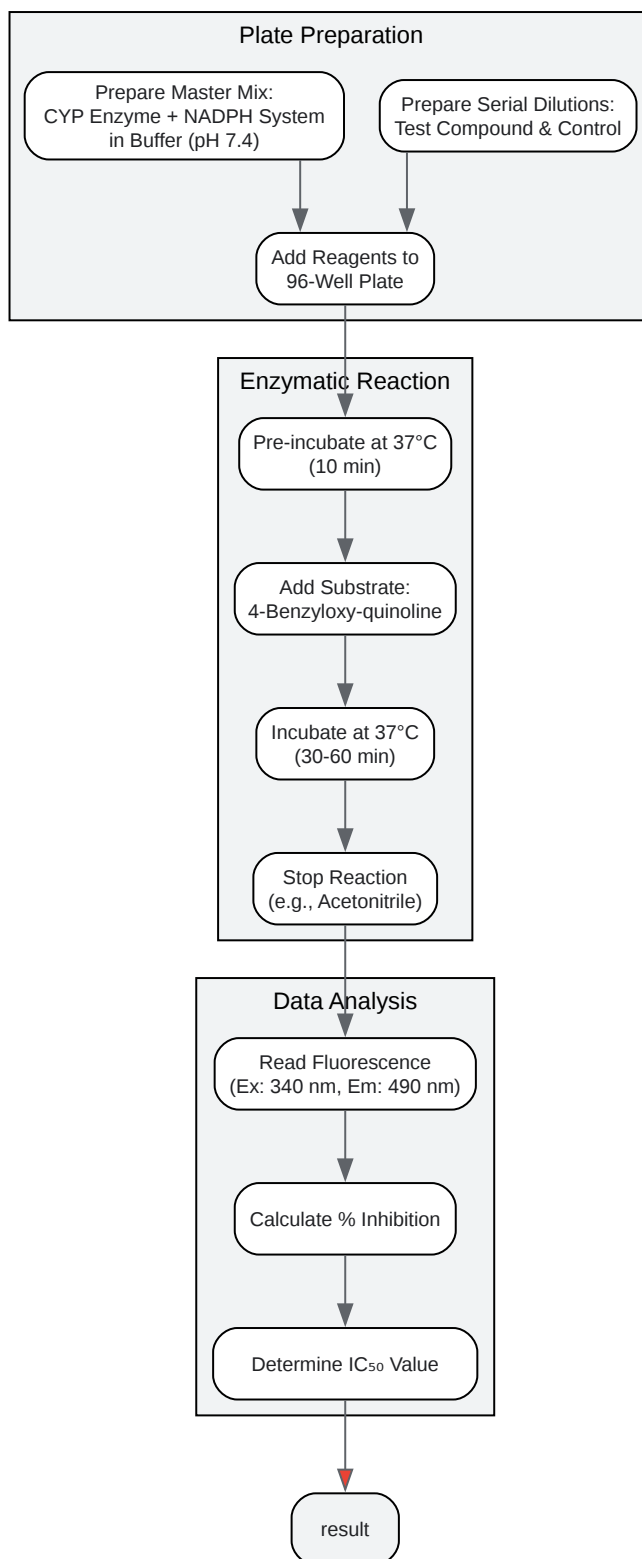
Procedure:

- Prepare a master mix of the CYP enzyme and the NADPH regenerating system in potassium phosphate buffer.
- Serially dilute the test compound and the positive control inhibitor in the buffer.
- In the 96-well plate, add the buffer, the serially diluted test compound/control, and the master mix to the appropriate wells.
- Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to interact with the enzyme.

- Initiate the enzymatic reaction by adding **4-Benzoyloxy-quinoline** (pre-warmed to 37 °C) to all wells.
- Incubate the plate at 37 °C for the desired reaction time (e.g., 30-60 minutes).
- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
- Read the fluorescence of the formed 4-hydroxyquinoline using a microplate reader (Excitation: ~340 nm, Emission: ~490 nm).
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram of the CYP Inhibition Assay Workflow

Workflow for a Fluorescence-Based CYP450 Inhibition Assay



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Caption: High-level workflow for determining CYP450 inhibition using **4-benzyloxy-quinoline**.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling **4-Benzyloxy-quinoline**. While specific toxicity data is not available, the following precautions are recommended based on the general properties of aromatic amines and ethers.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Benzyloxy-quinoline is a readily synthesizable and versatile chemical scaffold. Its core properties make it a valuable tool for researchers in medicinal chemistry and drug metabolism. The detailed protocols for its synthesis and application in CYP450 inhibition assays provided herein offer a robust framework for its integration into advanced research and development workflows. The self-validating nature of the synthesis and characterization process ensures a high degree of confidence in the quality of the material for subsequent biological evaluation.

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